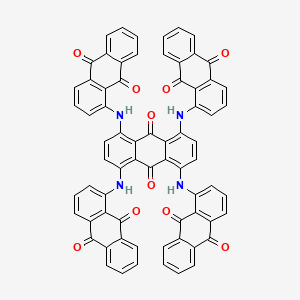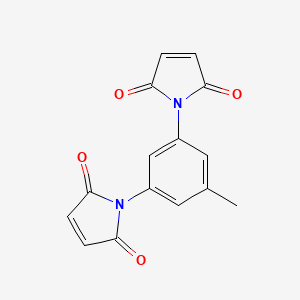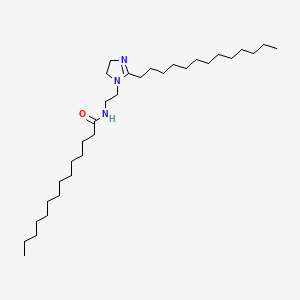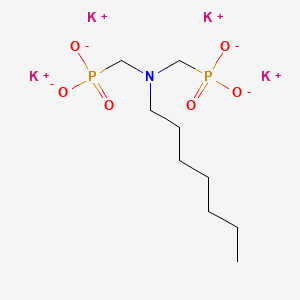
Tetrapotassium ((heptylimino)bis(methylene))bisphosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetrapotassium ((heptylimino)bis(methylene))bisphosphonate is a chemical compound with the molecular formula C9H19K4NO6P2 and a molecular weight of 455.59 g/mol . It is a bisphosphonate compound, which means it contains two phosphonate groups. Bisphosphonates are known for their ability to inhibit bone resorption, making them useful in various medical applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tetrapotassium ((heptylimino)bis(methylene))bisphosphonate typically involves the reaction of heptylamine with formaldehyde and phosphorous acid, followed by neutralization with potassium hydroxide. The reaction conditions often include controlled temperatures and pH levels to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous processing techniques to optimize yield and purity. The use of automated systems for monitoring and controlling reaction parameters is common to maintain consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
Tetrapotassium ((heptylimino)bis(methylene))bisphosphonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different properties.
Substitution: The phosphonate groups can participate in substitution reactions, where other chemical groups replace the existing ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized phosphonate derivatives, while substitution reactions can produce a wide range of substituted bisphosphonates .
Aplicaciones Científicas De Investigación
Tetrapotassium ((heptylimino)bis(methylene))bisphosphonate has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of tetrapotassium ((heptylimino)bis(methylene))bisphosphonate involves its ability to bind to hydroxyapatite in bone tissue. This binding inhibits the activity of osteoclasts, the cells responsible for bone resorption. By reducing osteoclast activity, the compound helps maintain bone density and strength . The molecular targets include hydroxyapatite and various enzymes involved in bone metabolism .
Comparación Con Compuestos Similares
Tetrapotassium ((heptylimino)bis(methylene))bisphosphonate can be compared with other bisphosphonates, such as alendronate, risedronate, and zoledronic acid. While all bisphosphonates share the common P-C-P structure, they differ in their side chains, which influence their potency, bioavailability, and specific applications . This compound is unique due to its specific structure and the presence of the heptylimino group, which may confer distinct properties and applications .
List of Similar Compounds
- Alendronate
- Risedronate
- Zoledronic acid
- Ibandronate
- Pamidronate
Propiedades
Número CAS |
94277-95-9 |
|---|---|
Fórmula molecular |
C9H19K4NO6P2 |
Peso molecular |
455.59 g/mol |
Nombre IUPAC |
tetrapotassium;N,N-bis(phosphonatomethyl)heptan-1-amine |
InChI |
InChI=1S/C9H23NO6P2.4K/c1-2-3-4-5-6-7-10(8-17(11,12)13)9-18(14,15)16;;;;/h2-9H2,1H3,(H2,11,12,13)(H2,14,15,16);;;;/q;4*+1/p-4 |
Clave InChI |
HBXALUHSXSGYDT-UHFFFAOYSA-J |
SMILES canónico |
CCCCCCCN(CP(=O)([O-])[O-])CP(=O)([O-])[O-].[K+].[K+].[K+].[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


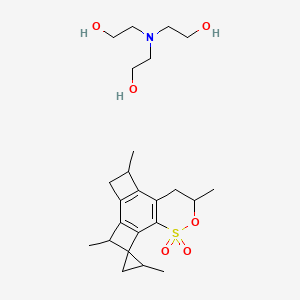
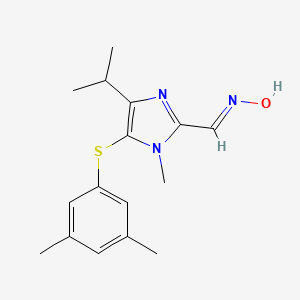
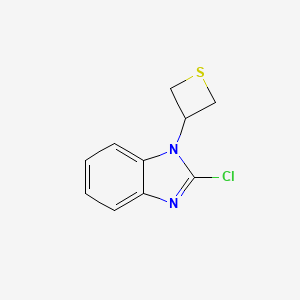
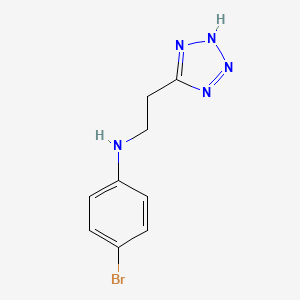
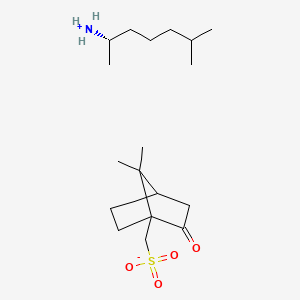
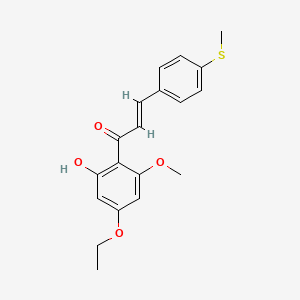
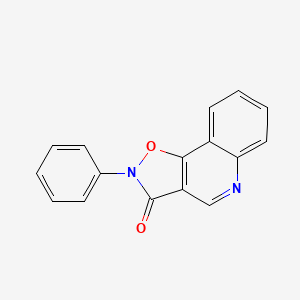
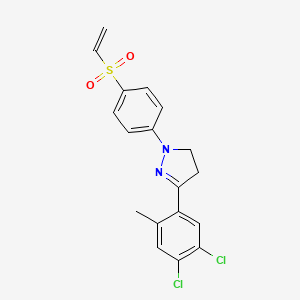
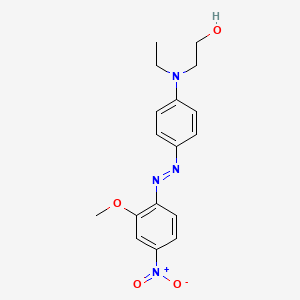

![19-azadecacyclo[20.11.1.14,8.02,20.03,18.05,33.09,14.024,29.030,34.016,35]pentatriaconta-1(33),2(20),3(18),4,6,8(35),9,11,13,16,21,24,26,28,30(34),31-hexadecaene-15,23-dione](/img/structure/B12688932.png)
